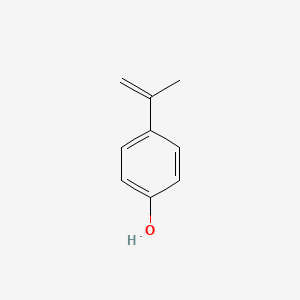
4-异丙烯基苯酚
描述
4-Isopropenylphenol is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合与材料科学4-异丙烯基苯酚已被确定为双酚 A (BPA) 聚合过程中的产物,而双酚 A (BPA) 是一种内分泌干扰物。研究表明,来自绒盖层孔菌的漆酶可以催化 BPA 的聚合,从而形成各种产物,包括不溶于水的化合物和 4-异丙烯基苯酚。此过程产生了一系列产物,从 BPA 二聚体到含有苯酚的低聚物,表明 BPA 聚合和分解的潜在途径,这可能对材料科学和环境化学产生影响 (Uchida 等,2001)。
环境化学与降解研究还揭示了 4-异丙烯基苯酚在环境相关化合物降解途径中的作用。例如,在由绒盖层孔菌纯化的漆酶降解 BPA 的研究中,4-异丙烯基苯酚被确认为降解产物之一。这表明 4-异丙烯基苯酚在 BPA 的环境分解中具有潜在作用,这是研究内分泌干扰物及其环境影响的一个重要考虑因素 (Fukuda 等,2001)。
化学合成与催化在化学合成和催化领域,4-异丙烯基苯酚被认为是一种关键中间体或产物。例如,它已通过在环境温度下双酚 A 在浓硫酸中反应而生成,从而轻松合成 4-异丙烯基苯酚、其二聚体和螺双酚衍生物。这突出了其作为有机合成中的多功能中间体以及在生产各种化合物中的潜在应用 (魏福晨等,2004)。
作用机制
. . . The primary targets of 4-Isopropenylphenol are not explicitly mentioned in the available literature.
Mode of Action
The compound can be produced by catalytic dehydrogenation of 4-isopropylphenol . 4-Isopropenylphenol undergoes O-protonation by sulfuric acid, giving the carbocation, which undergoes a variety of dimerization reactions .
Biochemical Pathways
Sphingobium xenophagum Bayram is capable of metabolizing 4-alkoxyphenols and endocrine disruptive alpha-quaternary 4-nonylphenols by an ipso-substitution mechanism that involves ring hydroxylation at the site of the substituent . This suggests that 4-Isopropenylphenol may also be metabolized via similar biochemical pathways.
Pharmacokinetics
Its molecular weight of 134178 g/mol and its structure suggest that it may have good bioavailability.
Result of Action
It is known that the compound is an intermediate in the production of bisphenol a (bpa), suggesting that it may have similar effects .
生化分析
Biochemical Properties
It is known that the compound can undergo O-protonation by sulfuric acid, giving the carbocation, which undergoes a variety of dimerization reactions .
Molecular Mechanism
The molecular mechanism of 4-Isopropenylphenol involves its transformation into a carbocation via O-protonation by sulfuric acid. This carbocation then undergoes a variety of dimerization reactions .
Metabolic Pathways
It is known that 4-Isopropenylphenol can be produced by the high-temperature hydrolysis of BPA
属性
IUPAC Name |
4-prop-1-en-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGRUUPXPPLSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51032-74-7 | |
| Record name | Phenol, 4-(1-methylethenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51032-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90962744 | |
| Record name | 4-(Prop-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64054-77-9, 4286-23-1 | |
| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64054-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropenylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Prop-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-ISOPROPENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QP218C90D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-isopropenylphenol in peatland studies?
A: 4-Isopropenylphenol is a significant biomarker for Sphagnum mosses in peatlands. Its presence in peat profiles can be used to reconstruct past vegetation compositions and infer hydrological conditions. [, ]
Q2: How is 4-isopropenylphenol linked to Sphagnum mosses?
A: Sphagnum mosses contain a unique phenolic compound called sphagnum acid. During analytical pyrolysis, sphagnum acid decarboxylates, producing 4-isopropenylphenol as a characteristic marker compound. []
Q3: Can the presence of 4-isopropenylphenol alone be used to reconstruct peatland history?
A: While 4-isopropenylphenol is a strong indicator of Sphagnum presence, it's crucial to consider other factors like decomposition processes and the presence of other plant species. Combining 4-isopropenylphenol analysis with other proxies like C:N ratios and additional plant markers provides a more comprehensive understanding of peatland evolution. [, ]
Q4: How does the degradation of Sphagnum-derived material influence 4-isopropenylphenol concentrations in peat?
A: Research suggests that polyphenols in Sphagnum litter, likely including precursors to 4-isopropenylphenol, degrade more easily than polysaccharides. This preferential degradation could influence the interpretation of 4-isopropenylphenol as a hydrological proxy. []
Q5: Beyond peatlands, what other applications does 4-isopropenylphenol have?
A: 4-Isopropenylphenol is a versatile molecule used in various applications. It serves as a cross-linking comonomer in the production of three-dimensional polymeric structures with styrene. [] These polymers find applications in sorbents, photoresists, and specialty composites. [, , ]
Q6: How is 4-isopropenylphenol synthesized in the laboratory?
A: Several methods exist for the synthesis of 4-isopropenylphenol. One common approach involves the decarboxylation of 3-[3,5-di-(tert-butyl)-4-hydroxyphenyl]acrylic acid. [] Another method utilizes a Grignard reaction with 3,5-di-(tert-butyl)-4-hydroxyphenyl methyl ketone and methyl iodide, followed by dehydration of the resulting tertiary alcohol. []
Q7: What are the typical polymerization characteristics of 4-isopropenylphenol?
A: 4-Isopropenylphenol primarily undergoes cationic polymerization initiated by protonic or Lewis acids. It exhibits high reactivity in such reactions, polymerizing rapidly and almost completely at low temperatures (-78°C) in solvents like methylene chloride. []
Q8: How does 4-isopropenylphenol behave during copolymerization with styrene?
A: In cationic copolymerization with styrene, 4-isopropenylphenol shows a preference for incorporation into the polymer chain. This behavior is evident from the reactivity ratios observed in these reactions. []
Q9: What role does 4-isopropenylphenol play in the formation of cross-linked polymers?
A: During homo- and copolymerization, 4-isopropenylphenol tends to form cross-linked polymers when secondary carbonium ions are generated during the propagation stage. This cross-linking is attributed to chain transfer reactions between these ions and hydroxyl groups on other polymer chains. []
Q10: Is 4-isopropenylphenol involved in any notable degradation pathways?
A: 4-Isopropenylphenol is identified as a degradation product in several studies. It's observed during the degradation of bisphenol A (BPA) by various methods, including fungal laccases, [, , ] peroxidase enzymes, [, ] and advanced oxidation processes using persulfate. [, ] It's also a product in the hydrothermal liquefaction of polycarbonate plastics. []
Q11: What are the environmental implications of 4-isopropenylphenol?
A: While 4-isopropenylphenol itself doesn't appear to pose significant environmental risks, it's often found as a degradation product of compounds like BPA. Understanding its formation and fate in the environment is crucial for assessing the overall impact of BPA and similar pollutants. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[Ethoxy-(3-nitrophenyl)methylidene]azanium;chloride](/img/structure/B7838559.png)
![[1-Ethoxy-2-(4-fluorophenyl)ethylidene]azanium;chloride](/img/structure/B7838565.png)
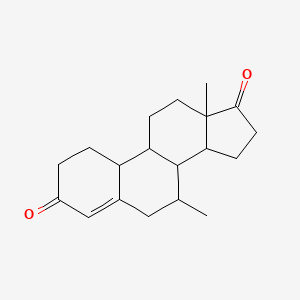
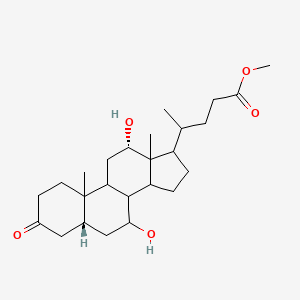
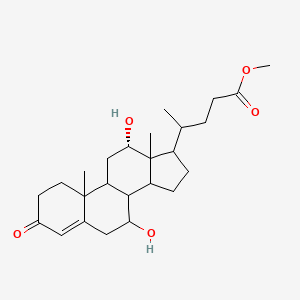
![(17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7838596.png)

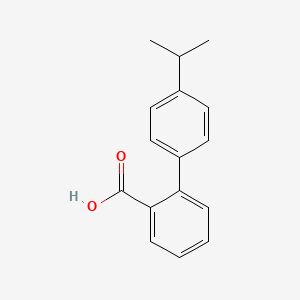
![4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B7838634.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/structure/B7838642.png)
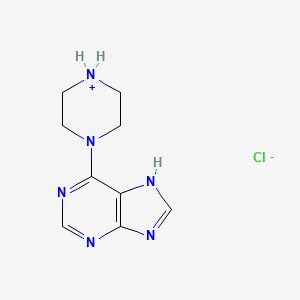
![Methyl({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B7838646.png)
![N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7838657.png)